4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
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Overview
Description
4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is a complex organic compound that combines a phenyl group with a glucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps:
Formation of the Phenyl Group: The phenyl group can be synthesized through Friedel-Crafts alkylation, where butan-2-yl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Glucopyranoside Formation: The glucopyranoside moiety is prepared by acetylation of glucose, followed by selective deacetylation to yield the desired 2-deoxy-beta-D-glucopyranoside.
Coupling Reaction: The final step involves coupling the phenyl group with the glucopyranoside moiety through a glycosidic bond formation, typically using a glycosyl donor and an acceptor in the presence of a catalyst like silver triflate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenyl group can undergo oxidation reactions, forming phenolic derivatives.
Reduction: The acetylamino group can be reduced to an amine group under hydrogenation conditions.
Substitution: The glucopyranoside moiety can undergo nucleophilic substitution reactions, particularly at the anomeric carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Thioglycosides or aminoglycosides.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of bioactive molecules.
Biochemistry: As a probe to study glycosidic bond formation and cleavage.
Industrial Chemistry: As a precursor for the synthesis of complex carbohydrates and glycosides used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors involved in carbohydrate metabolism. The glucopyranoside moiety could mimic natural substrates, while the phenyl group could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yl)phenol: A simpler phenolic compound with similar structural features.
2-(acetylamino)-2-deoxy-D-glucose: A related glucosamine derivative with similar glycosidic properties.
Uniqueness
4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is unique due to the combination of a phenyl group and a glucopyranoside moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C18H27NO6 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-butan-2-ylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H27NO6/c1-4-10(2)12-5-7-13(8-6-12)24-18-15(19-11(3)21)17(23)16(22)14(9-20)25-18/h5-8,10,14-18,20,22-23H,4,9H2,1-3H3,(H,19,21)/t10?,14-,15-,16-,17-,18-/m1/s1 |
InChI Key |
NZLBBWKRFWAHOK-NTCFCCFRSA-N |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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